molecular formula C12H11NO B1608683 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 6398-50-1

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No.: B1608683
CAS No.: 6398-50-1
M. Wt: 185.22 g/mol
InChI Key: NPULUKJLDRIOAW-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H11NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methoxy-2-tetralone with cyanide sources in the presence of a base. The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carbonitrile groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-tetralone: Similar in structure but lacks the carbonitrile group.

    6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Contains a naphthyridine ring instead of a naphthalene ring.

    7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile: Similar structure with the methoxy group at the 7th position.

Uniqueness

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methoxy-3,4-dihydronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULUKJLDRIOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213844
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6398-50-1
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilylcyanide (50.0 g, 510 mmol) was added to a suspension of 75.0 g (430 mmol) of 6-methoxy-α-tetralone (commercially available from Aldrich Chemical Company) in 75 mL of anhydrous tetrahydrofuran (THF) at ambient temperature. Lithium cyanide (100 mL of a 0.5M solution in N,N-dimethylformamide (DMF) was added to the resultant mixture in one portion. The reaction mixture was stirred at ambient temperature for 1.5 h and then the THF was removed under reduced pressure. The concentrate was partitioned between diethyl ether and water (5:1 v/v). The aqueous layer was extracted with diethyl ether and the combined organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in 400 mL of anhydrous toluene, containing 15 g of p-toluenesulfonic acid, previously refluxed in order to remove residual water by azeotropic distillation. The mixture was heated at reflux (with a Dean Stark trap) for 1 h. The resultant solution was cooled to ambient temperature and washed with cold 1N aqueous sodium hydroxide solution. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel eluted with 10% ethyl acetate in hexane to afford 48.09 g (60% yield) of the title compound. The physical properties of the product were identical to the properties reported for this compound by F. Z. Basha, et al. in J. Organic Chemistry, 50: 4160-2 (1985).
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50 g
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60%

Synthesis routes and methods II

Procedure details

A mixture of 1.3 g of dry AlCl3, 0.64 g of dry NaCN, and 87 mg of tetrabutylammonium bromide (TBAB) in 8.7 ml of dry nitrobenzene (NB) was stirred for two hours under a nitrogen atmosphere. Then 1.53 g of 6-methoxytetralone (6-MT) were added to provide a reaction mixture containing the 6-MT, NaCN, and AlCl3 in a mol ratio of 1/1.5/1.1 and containing 5.6% of TBAB, based on the weight of 6-MT. The reaction mixture was stirred at 90° C. for 10 hours to form 6-methoxy-1-cyano-3,4-dihydronaphthalene (6-MCDN). After workup the VPC ratio of 6-MT/6-MCDN was determined to be 8/92. The process resulted in an 85% isolated yield of 6-MCDN.
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87 mg
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Synthesis routes and methods III

Procedure details

A mixture of 1.3 g of dry AlCl 3, 0.64 g of dry NaCN, and 87 mg of tetrabutylammonium bromide (TBAB) in 8.7 ml of dry nitrobenzene (NB) was stirred for two hours under a nitrogen atmosphere. Then 1.53 g of 6-methoxytetralone (6-MT) were added to provide a reaction mixture containing the 6-MT, NaCN, and AlCl3 in a mol ratio of 1/1.5/1.1 and containing 5.6% of TBAB, based on the weight of 6-MT. The reaction mixture was stirred at 90° C. for 10 hours to form 6-methoxy-1-cyano-3,4-dihydronaphthalene (6-MCDN). After workup the VPC ratio of 6-MT/6-MCDN was determined to be 8/92. The process resulted in an 85% isolated yield of 6-MCDN.
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0.64 g
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87 mg
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Synthesis routes and methods IV

Procedure details

The process of claim 1 wherein (1) 6-methoxytetralone is reacted with cyanide ion and a Lewis acid so as to form 6-methoxy-1-cyano-3,4-dihydronaphthalene, (2) the 6-methoxy-1-cyano3,4-dihydronaphthalene is dehydrogenated to 6-methoxy-1-cyanonaphthalene, (3) the 6-methoxy-1-cyanonaphthalene is halogenated so as to form a 6-methoxy-5-halo-1-cyanonaphthalene and then trifluoromethylated to replace the halo substituent with a trifluoromethyl group, and (4) the resultant 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene is hydrolyzed to 6-methoxy-5-trifluoromethyl-1-naphthoic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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